An In-Depth Technical Guide to 5,6-Difluoro-1H-indole-3-carbaldehyde: Structure, Properties, Synthesis, and Applications in Modern Drug Discovery
An In-Depth Technical Guide to 5,6-Difluoro-1H-indole-3-carbaldehyde: Structure, Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction: The Strategic Value of Fluorinated Indoles
The indole scaffold is a cornerstone of medicinal chemistry, frequently described as a "privileged" structure due to its prevalence in a vast array of natural products and pharmaceuticals. Its unique aromatic and electronic properties allow it to participate in various biological interactions, making it a foundational component in drug design. Among its many derivatives, 1H-indole-3-carbaldehyde serves as a critical and versatile synthetic intermediate, providing a reactive handle for constructing more complex molecular architectures.[1][2][3]
This guide focuses on a specific, strategically modified analog: 5,6-Difluoro-1H-indole-3-carbaldehyde . The introduction of fluorine into drug candidates is a powerful and widely adopted strategy in modern drug discovery.[4][5] Judicious fluorination can profoundly influence a molecule's physicochemical and biological properties, often leading to enhanced metabolic stability, improved membrane permeability, and modulated binding affinity for target proteins.[6][7][8] The 5,6-difluoro substitution pattern on the indole ring creates a unique electronic environment, making this compound a highly valuable building block for researchers aiming to fine-tune the pharmacokinetic and pharmacodynamic profiles of next-generation therapeutics.
This document provides a comprehensive technical overview of 5,6-Difluoro-1H-indole-3-carbaldehyde, designed for researchers, medicinal chemists, and drug development professionals. We will delve into its structural and physicochemical properties, provide a detailed protocol for its synthesis, explore its applications, and outline essential safety procedures.
PART 1: Molecular Structure and Physicochemical Properties
Structural Elucidation
5,6-Difluoro-1H-indole-3-carbaldehyde is characterized by an indole heterocyclic core, substituted with a formyl (aldehyde) group at the C3 position and fluorine atoms at the C5 and C6 positions of the benzene ring.
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Chemical Structure: (A visual representation of the molecule)
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Molecular Formula: C₉H₅F₂NO[4]
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SMILES: O=Cc1c[nH]c2c1cc(F)c(c2)F[4]
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CAS Number: 260267-07-0[4]
Physicochemical Data
The introduction of two fluorine atoms significantly impacts the molecule's properties compared to the parent indole-3-carbaldehyde. The following table summarizes its key physicochemical data.
| Property | Value | Source / Reference |
| Molecular Weight | 181.14 g/mol | [4] |
| Appearance | Yellowish to light brownish powder | Inferred from analogs[9] |
| Melting Point | Estimated 180-200 °C | Based on analogs (Indole-3-carbaldehyde: 198°C[2]; 6-Fluoro analog: 174-178°C[9]) |
| Solubility | Sparingly soluble in water; Soluble in organic solvents like DMSO, DMF, THF, and Acetone. | General chemical knowledge |
| Purity | Commercially available at ≥98% | [4] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [4] |
Anticipated Spectroscopic Profile
While specific experimental spectra for this exact compound are not widely published, its spectroscopic characteristics can be reliably predicted based on established principles and data from close analogs.[10][11][12]
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¹H NMR:
-
Indole N-H: A broad singlet expected at δ > 11.0 ppm (in DMSO-d₆), characteristic of the acidic indole proton.
-
Aldehyde C-H: A sharp singlet expected around δ 9.9-10.1 ppm.
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Indole C2-H: A singlet or doublet (due to long-range coupling) expected between δ 8.3-8.5 ppm.
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Aromatic Protons (C4-H, C7-H): The two remaining protons on the benzene ring will appear as doublets or triplets in the aromatic region (δ 7.2-8.0 ppm). Their chemical shifts and splitting patterns will be significantly influenced by fluorine-hydrogen coupling (JHF), with typical coupling constants in the range of 4-10 Hz.
-
-
¹³C NMR:
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Carbonyl Carbon (C=O): Expected around δ 185 ppm.
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Fluorinated Carbons (C5, C6): These carbons will exhibit large carbon-fluorine coupling constants (¹JCF) of approximately 240-250 Hz, appearing as doublets. Their chemical shifts will be in the aromatic region, significantly shifted compared to the non-fluorinated parent compound.
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Other Aromatic & Indole Carbons: Other carbons in the vicinity of the fluorine atoms will show smaller ²JCF and ³JCF couplings.
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-
IR Spectroscopy:
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N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.
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C=O Stretch (Aldehyde): A strong, sharp absorption band around 1650-1670 cm⁻¹, characteristic of a conjugated aldehyde.
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C-F Stretch: Strong absorption bands in the 1100-1250 cm⁻¹ region.
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PART 2: Synthesis and Reactivity
Synthetic Strategy: The Vilsmeier-Haack Reaction
The most reliable and widely adopted method for the C3-formylation of electron-rich indoles is the Vilsmeier-Haack reaction.[13][14] This choice is rooted in its high regioselectivity for the C3 position, which is the most nucleophilic site on the indole ring, and its general applicability to a wide range of substituted indoles.
The causality of the reaction lies in the in-situ formation of a highly electrophilic chloroiminium ion (the "Vilsmeier reagent") from a formamide source (typically N,N-dimethylformamide, DMF) and an activating agent (typically phosphorus oxychloride, POCl₃). This electrophile is readily attacked by the indole, leading to an iminium salt intermediate that is subsequently hydrolyzed during aqueous workup to yield the final aldehyde.[13]
Detailed Experimental Protocol: Synthesis from 5,6-Difluoroindole
This protocol is a self-validating system adapted from established procedures for indole-3-carbaldehyde synthesis.[14][15] It includes checkpoints for reaction monitoring and purification to ensure high purity of the final product.
Materials:
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5,6-Difluoroindole
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N,N-Dimethylformamide (DMF), anhydrous
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Phosphorus oxychloride (POCl₃), freshly distilled
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Sodium hydroxide (NaOH) solution (e.g., 2 M)
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Crushed ice
Procedure:
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Vilsmeier Reagent Formation: In a three-necked, flame-dried flask under an inert atmosphere (Argon or Nitrogen), add anhydrous DMF (4.0 eq). Cool the flask to 0°C in an ice-salt bath. Slowly add POCl₃ (1.2 eq) dropwise with vigorous stirring, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes. The formation of the Vilsmeier reagent complex is often indicated by a color change.
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Addition of Indole: Dissolve 5,6-difluoroindole (1.0 eq) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
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Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to 35-40°C. Stir for 1-2 hours.
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Causality Checkpoint: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The consumption of the starting indole spot and the appearance of a new, more polar product spot indicates reaction progression.
-
-
Quenching and Hydrolysis: Once the reaction is complete, carefully pour the reaction mixture onto a large beaker of crushed ice with stirring. This hydrolyzes the intermediate iminium salt.
-
Basification and Precipitation: Slowly add a 2 M NaOH solution to the aqueous mixture until it is strongly basic (pH > 12). This step neutralizes the acidic reagents and precipitates the product. The product should precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual salts, followed by a small amount of cold petroleum ether to aid in drying.[16]
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Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel to yield the pure 5,6-Difluoro-1H-indole-3-carbaldehyde.
Diagram of Synthetic Workflow
Caption: Vilsmeier-Haack synthesis workflow.
Chemical Reactivity and Synthetic Utility
5,6-Difluoro-1H-indole-3-carbaldehyde is a versatile synthetic intermediate due to its two primary reactive sites:
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Aldehyde Group: The formyl group is susceptible to a wide range of classical carbonyl reactions, including Wittig reactions, Knoevenagel condensations, and reductive amination, allowing for the extension of the C3 side chain.
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Indole N-H: The nitrogen proton is acidic and can be deprotonated with a suitable base to allow for N-alkylation or N-arylation, providing another vector for molecular diversification.
This dual reactivity makes it an ideal precursor for building diverse chemical libraries for high-throughput screening.[17]
PART 3: Applications in Research and Drug Development
Role as a Key Building Block
This compound is a cornerstone intermediate for the multi-step synthesis of complex heterocyclic systems and targeted drug molecules.[4] Its difluorinated benzene ring offers a unique electronic signature that can be leveraged to influence downstream reactions and final compound properties.
Scaffold for Bioactive Molecules
The indole-3-carbaldehyde framework is a well-established scaffold for compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] The strategic placement of the 5,6-difluoro groups can confer several advantages:
-
Metabolic Stability: The C-F bond is exceptionally strong, and fluorine atoms can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes), potentially increasing the half-life of a drug.[5][6]
-
Enhanced Binding: Fluorine can engage in favorable orthogonal multipolar interactions with protein backbones or act as a hydrogen bond acceptor, enhancing the binding affinity and selectivity of a ligand for its target.[8]
-
Modulated Lipophilicity: Fluorination generally increases a molecule's lipophilicity, which can be fine-tuned to optimize membrane permeability and oral bioavailability.[7]
These attributes make 5,6-Difluoro-1H-indole-3-carbaldehyde a highly attractive starting material for programs targeting kinases, tubulin polymerization, and other key oncogenic pathways.
PART 4: Safety, Handling, and Storage
Hazard Identification
Based on data from structurally similar compounds, 5,6-Difluoro-1H-indole-3-carbaldehyde should be handled as a hazardous substance.[10]
| Hazard Class | GHS Hazard Statement |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Irritation | H319: Causes serious eye irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. |
Recommended Handling Procedures
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required.
-
-
Hygiene: Avoid breathing dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Storage and Stability
To ensure long-term chemical integrity, the compound must be stored under the recommended conditions:
-
Temperature: 2-8°C (refrigerated).
-
Atmosphere: Store under an inert gas (e.g., Argon or Nitrogen) to prevent degradation from air and moisture.
-
Light: Keep in a tightly sealed, opaque container to protect from light.[4]
Conclusion
5,6-Difluoro-1H-indole-3-carbaldehyde is more than just a chemical intermediate; it is a strategic tool for molecular design. Its unique combination of a privileged indole scaffold, a reactive aldehyde handle, and the modulating effects of difluorination makes it a high-value building block for medicinal chemists. By enabling the synthesis of novel compounds with potentially superior pharmacokinetic and pharmacodynamic properties, it serves as a critical starting point for innovation in the development of new therapeutics, advanced agrochemicals, and functional materials.
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